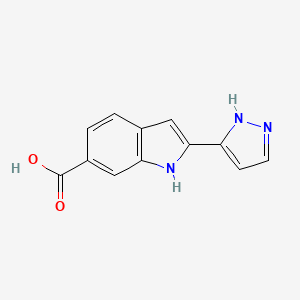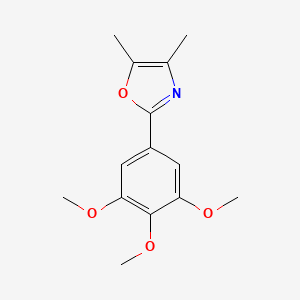![molecular formula C12H10Cl2N2O B14208168 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine CAS No. 825647-54-9](/img/structure/B14208168.png)
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 2 and 4, and a 4-methoxyphenylmethyl group at position 6 of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid . The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized reaction conditions and equipment to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where the pyrimidine ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Coupling Reactions: Reagents include aryl or vinyl boronic acids, a palladium catalyst, and a base such as potassium phosphate. The reactions are usually performed in a solvent like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl or vinyl-pyrimidine derivatives, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the 4-methoxyphenylmethyl group.
2,4-Dichloropyrimidine: Lacks both the 4-methoxyphenylmethyl and methyl groups.
5H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-6,7-dihydro-7-[(4-methoxyphenyl)methyl]: Contains a pyrrolo ring fused to the pyrimidine ring.
Uniqueness
2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine is unique due to the presence of the 4-methoxyphenylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
825647-54-9 |
|---|---|
Molekularformel |
C12H10Cl2N2O |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-10-4-2-8(3-5-10)6-9-7-11(13)16-12(14)15-9/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
KQYXCTMGNLENEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)

![Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester](/img/structure/B14208095.png)

![1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine](/img/structure/B14208111.png)


![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)



![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)


